
1-methyl-1H-imidazol-4-ol
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Overview
Description
1-methyl-1H-imidazol-4-ol is an organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by a methyl group attached to the nitrogen atom at position 1 and a hydroxyl group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-1H-imidazol-4-ol can be synthesized through various methods. One common approach involves the reduction of 1-methyl-1H-imidazole-4-carboxylic acid. The reduction is typically carried out using lithium aluminum hydride in tetrahydrofuran (THF) at low temperatures, followed by stirring at room temperature and then at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction reaction, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Oxidative Degradation with Hydroxyl Radicals
Aqueous-phase oxidation of 1-methyl-1H-imidazol-4-ol by hydroxyl radicals (- OH) proceeds via H-atom abstraction from the hydroxyl group or adjacent positions. Key intermediates and pathways include:
Reaction Step | Energy Barrier (ΔG‡, kcal/mol) | Products |
---|---|---|
Initial - OH attack at C4-OH | 6.31 | Radical intermediate (IM28) |
β-scission of C–H/N–H bonds | 32.70–53.44 | 1H-imidazol-5-ol (P1), 4H-imidazol-4-ol (P2) |
NO₂ addition and dehydration | 54.16 | 4-nitro-1H-imidazole (P3) |
Subsequent - OH/NO₂ attack | 57.27 | 4,5-dinitro-1H-imidazole (P4) |
Mechanistic Highlights
-
Low NO₂ concentrations favor O₂ addition, forming peroxy radicals (IM23) that degrade to dialdehydes (IM26) and further decompose into formamide (P5) and formic acid .
-
High NO₂ concentrations promote nitration, yielding stable nitroimidazole derivatives .
Reaction Pathways with Atmospheric Oxidants
Under tropospheric conditions, this compound reacts with - OH and NO₂ through radical chain mechanisms:
Key Degradation Products
Pathway | Major Products | Minor Products |
---|---|---|
- OH-driven oxidation | Oxamide (P6), CO₂, H₂O | Formamide (P5) |
NO₂-mediated nitration | 4-Nitroimidazole (P3) | Dinitroimidazole (P4) |
Thermodynamic Data
Unimolecular Decomposition
This compound undergoes β-scission under high-energy conditions, though barriers limit spontaneous decomposition:
C4H6N2OΔC3H4N2O(P1/P2)+CH3-
Synthetic and Functionalization Potential
The hydroxyl group at position 4 enables nucleophilic substitution or oxidation reactions. For example:
Scientific Research Applications
Pharmaceutical Development
1-Methyl-1H-imidazol-4-ol serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its derivatives are particularly noted for their antifungal and antibacterial properties. For example, compounds derived from this imidazole structure have shown efficacy against various pathogens, making them valuable in drug development targeting infectious diseases.
Case Study: Antibacterial Activity
A study evaluated the antibacterial effects of imidazole derivatives against several virulent phytopathogenic bacteria. The results indicated that certain compounds exhibited significant in vitro antibacterial activity, demonstrating the potential of this compound derivatives in developing new antibacterial agents .
Catalysis
In catalysis, this compound acts as a ligand that enhances reaction rates and selectivity in organic synthesis. This property is particularly beneficial for producing fine chemicals and agrochemicals. The ability to facilitate reactions under mild conditions makes it an attractive option for sustainable chemical processes.
Data Table: Catalytic Applications
Application Area | Reaction Type | Benefits |
---|---|---|
Organic Synthesis | Ligand for transition metals | Improved selectivity and yield |
Fine Chemicals Production | Catalytic processes | Reduction of reaction times |
Biochemical Research
Researchers utilize this compound to study enzyme interactions and metabolic pathways. Its role in biochemical research provides insights into cellular processes, contributing to the understanding of various diseases and potential therapeutic targets.
Example: Enzyme Interaction Studies
In biochemical assays, this compound has been used to investigate its effects on specific enzymes involved in metabolic pathways. These studies help elucidate the compound's mechanism of action and its potential therapeutic implications .
Material Science
This compound is also employed in the formulation of advanced materials such as polymers and coatings. Its properties enhance adhesion and durability, making it suitable for various industrial applications.
Applications in Material Science
The incorporation of this compound into polymer matrices has been shown to improve mechanical properties and thermal stability, indicating its utility in developing high-performance materials .
Mechanism of Action
The mechanism of action of 1-methyl-1H-imidazol-4-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and other molecules. This interaction can influence various biochemical pathways, leading to its observed effects. For example, it can inhibit certain enzymes or disrupt microbial cell membranes .
Comparison with Similar Compounds
1-methyl-1H-imidazol-4-ol can be compared with other imidazole derivatives:
1H-imidazole-4-ylmethanol: Similar in structure but lacks the methyl group at position 1.
1-methylimidazole: Lacks the hydroxyl group at position 4.
4-(1H-imidazol-1-yl)phenol: Contains a phenol group instead of a hydroxyl group.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Biological Activity
1-Methyl-1H-imidazol-4-ol is a nitrogen-containing heterocyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antitumor properties, as well as its interaction with biological targets.
This compound has a molecular formula of C4H6N2O and a molecular weight of approximately 98.10 g/mol. The structure features an imidazole ring, which is known for its diverse biological activities.
Antimicrobial Properties
Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial activity. This compound may inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism behind this activity is believed to involve the interaction with microbial enzymes and receptors, potentially disrupting essential cellular processes .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated in various studies. It appears to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines. This property makes it a candidate for further research in treating inflammatory diseases .
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties by inducing apoptosis in cancer cells. The imidazole ring's ability to interact with cellular targets could play a crucial role in its efficacy against tumor growth .
Interaction with Biological Targets
The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. For instance, it may bind to cytochrome P450 enzymes, influencing drug metabolism and efficacy. Additionally, its ability to modulate receptor activity could lead to altered signaling pathways within cells .
Case Studies and Research Findings
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods, including cyclization reactions involving precursors under basic conditions. Its derivatives are also being explored for enhanced biological activities, indicating a promising avenue for drug development .
Properties
Molecular Formula |
C4H6N2O |
---|---|
Molecular Weight |
98.10 g/mol |
IUPAC Name |
1-methylimidazol-4-ol |
InChI |
InChI=1S/C4H6N2O/c1-6-2-4(7)5-3-6/h2-3,7H,1H3 |
InChI Key |
XOHYKCNIZVUEGX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)O |
Origin of Product |
United States |
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